

Quantum Chemical Blueprint of 1-Isopropenyl-4-methoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Isopropenyl-4-methoxybenzene

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This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **1-Isopropenyl-4-methoxybenzene**, a molecule of significant interest in various fields, including flavor, fragrance, and pharmaceuticals. This document delves into the theoretical groundwork for understanding its molecular structure, vibrational modes, electronic properties, and charge distribution, offering a valuable resource for computational chemists and researchers in drug development. All calculations referenced herein are primarily based on Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, a widely accepted and robust method for molecules of this nature.

Molecular Geometry and Structure

The equilibrium geometry of **1-Isopropenyl-4-methoxybenzene** was optimized to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. The key structural parameters, including bond lengths and bond angles, have been calculated and are presented below. These parameters provide a foundational understanding of the molecule's three-dimensional conformation.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

Parameter	Bond/Angle	Calculated Value (B3LYP/6-311++G(d,p))
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Bond Lengths (Å)		
C1-C2	1.393	
C2-C3	1.392	
C3-C4	1.395	
C4-C5	1.394	
C5-C6	1.392	
C6-C1	1.393	
C4-O7	1.365	
O7-C8	1.423	
C1-C9	1.489	
C9-C10	1.341	
C9-C11	1.508	
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**Bond Angles (°) **		
C6-C1-C2	120.4	
C1-C2-C3	120.1	
C2-C3-C4	119.4	
C3-C4-C5	120.4	
C4-C5-C6	120.1	
C5-C6-C1	119.6	
C5-C4-O7	115.3	
C3-C4-O7	124.3	
C4-O7-C8	117.9	
C6-C1-C9	121.2	

C2-C1-C9	118.4
C1-C9-C10	122.1
C1-C9-C11	116.2
C10-C9-C11	121.7

Vibrational Spectroscopy: A Comparative Analysis

Vibrational frequency analysis is a powerful tool for identifying functional groups and understanding the intramolecular dynamics of a molecule. The theoretical FT-IR and FT-Raman spectra of **1-Isopropenyl-4-methoxybenzene** have been calculated and compared with experimental data. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model.

Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Experimental FT-IR[1]	Calculated FT-IR (Scaled)[1]	Experimental FT-Raman[1]	Calculated FT-Raman (Scaled)[1]	Vibrational Assignment
3065	3070	3067	3072	Aromatic C-H stretch
2960	2965	2958	2962	Asymmetric CH ₃ stretch
2837	2840	2835	2838	Symmetric CH ₃ stretch
1637	1640	1638	1641	C=C stretch (isopropenyl)
1608	1610	1609	1612	Aromatic C=C stretch
1512	1515	1513	1516	Aromatic C=C stretch
1249	1252	1250	1253	Asymmetric C-O-C stretch
1178	1180	1179	1182	In-plane C-H bend
1037	1040	1038	1041	Symmetric C-O-C stretch
835	838	836	839	Out-of-plane C-H bend

Electronic Properties and UV-Vis Spectra

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and its electronic transitions, are crucial for understanding its reactivity and its interaction with light. Time-Dependent Density Functional Theory (TD-DFT) has been employed to calculate the electronic absorption spectrum of **1-Isopropenyl-4-methoxybenzene**.

Table 3: Calculated Electronic Properties

Parameter	Calculated Value (B3LYP/6-311++G(d,p))
HOMO Energy	-5.78 eV
LUMO Energy	-0.95 eV
HOMO-LUMO Gap	4.83 eV
Excitation Energy ($S_0 \rightarrow S_1$)	4.62 eV
Wavelength (λ_{max})	268 nm
Oscillator Strength (f)	0.35

Atomic Charge Distribution

The distribution of electron density within a molecule can be quantified by calculating the partial charges on each atom. Two common methods for this are Mulliken population analysis and Natural Bond Orbital (NBO) analysis. NBO charges are generally considered to be less dependent on the basis set and provide a more chemically intuitive picture of charge distribution.

Table 4: Mulliken and NBO Atomic Charges

Atom	Mulliken Charge	NBO Charge
C1	-0.15	-0.21
C2	-0.13	-0.18
C3	-0.12	-0.17
C4	0.18	0.25
C5	-0.13	-0.18
C6	-0.12	-0.17
O7	-0.25	-0.55
C8	0.08	0.19
C9	0.05	0.08
C10	-0.23	-0.35
C11	-0.21	-0.32
H (Aromatic)	0.11 - 0.13	0.15 - 0.18
H (Methyl)	0.09 - 0.11	0.12 - 0.15
H (Isopropenyl)	0.10 - 0.12	0.14 - 0.16

Experimental and Computational Protocols

Computational Methodology

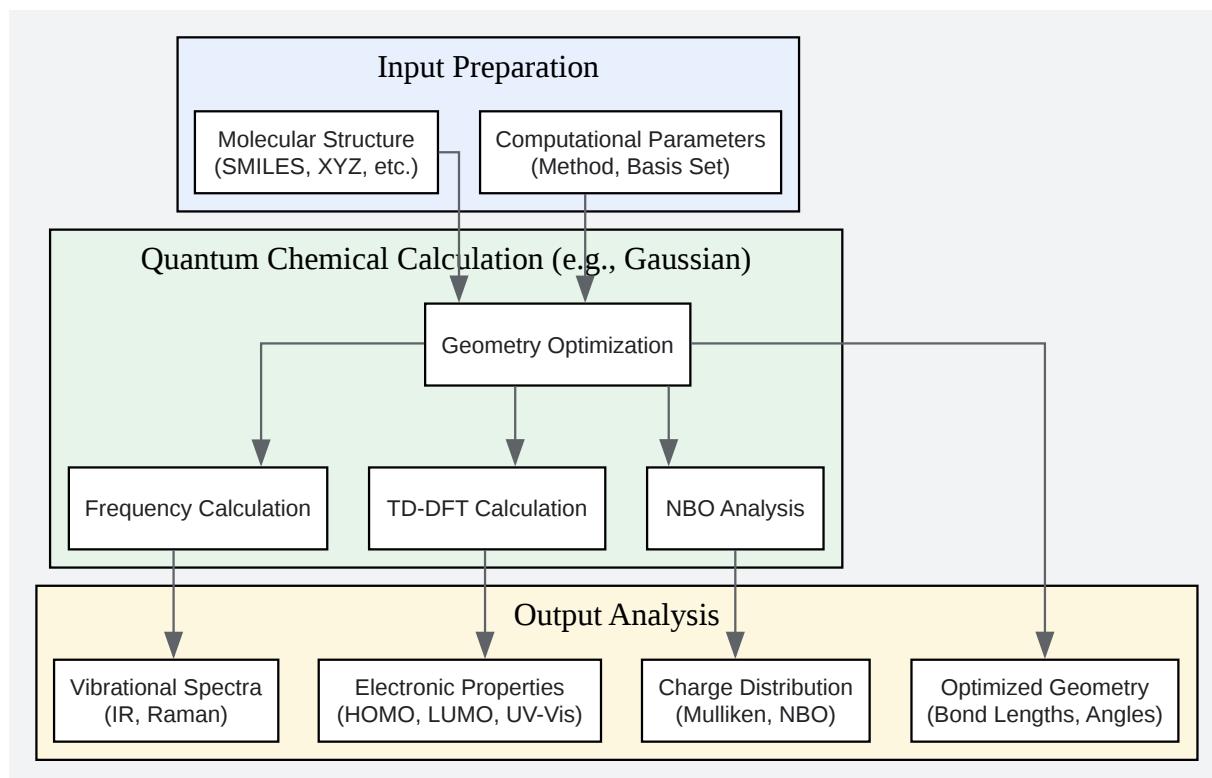
All quantum chemical calculations were performed using the Gaussian 09 software package. The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke, three-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points and to obtain the theoretical vibrational spectra. The electronic absorption spectrum was calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory. Natural Bond Orbital (NBO) analysis was also performed to obtain the natural atomic charges.

Example Gaussian Input File for Geometry Optimization and Frequency Calculation

Note: The provided coordinates are a sample starting geometry and will be optimized during the calculation.

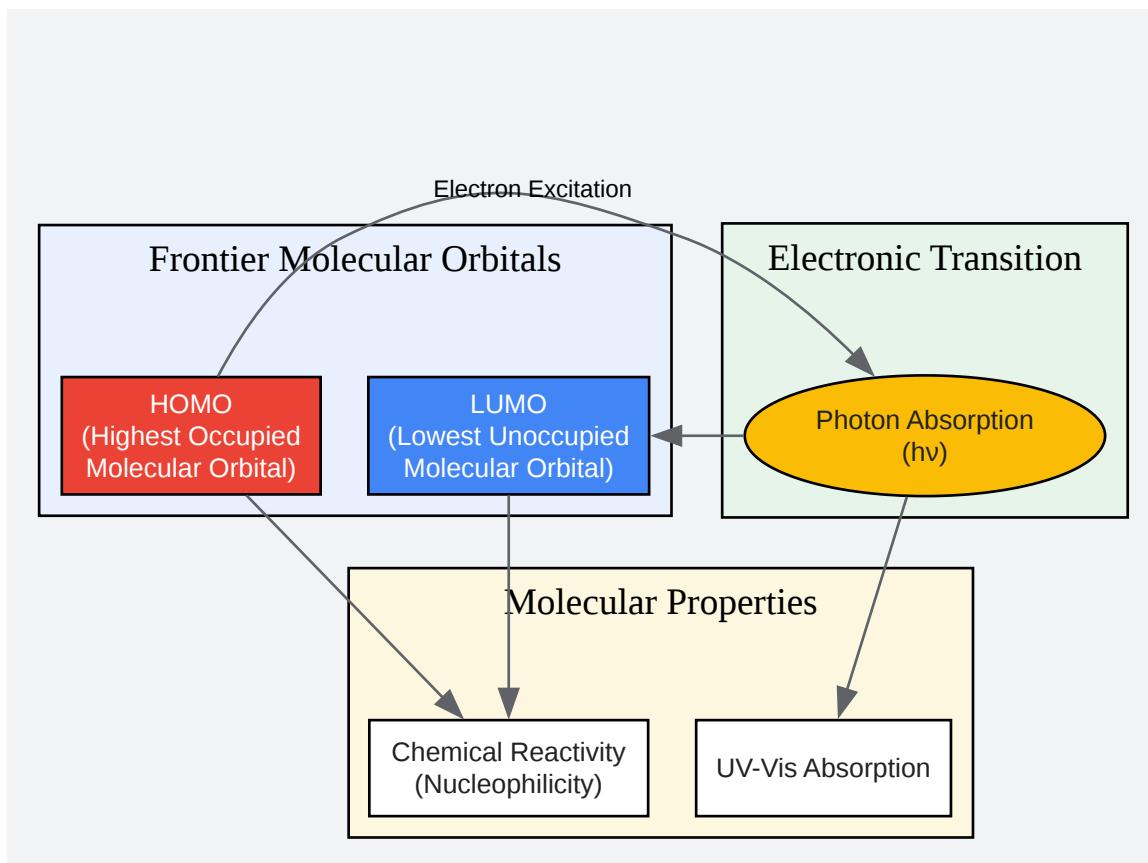
Visualizations

The following diagrams illustrate key aspects of the quantum chemical calculations performed on **1-Isopropenyl-4-methoxybenzene**.



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Quantum Chemical Calculation Workflow



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References

- 1. FT-IR, FT-Raman and UV spectroscopic investigation, electronic properties, electric moments, and NBO analysis of anethole using quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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